molecular formula CF2N2 B1616881 3H-Diazirine, 3,3-difluoro- CAS No. 693-85-6

3H-Diazirine, 3,3-difluoro-

Cat. No. B1616881
CAS RN: 693-85-6
M. Wt: 78.021 g/mol
InChI Key: FADBWTVPDJZQOE-UHFFFAOYSA-N
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Description

3H-Diazirine, 3,3-difluoro- is a chemical compound with the formula CF2N2 . It has a molecular weight of 78.0209 . The IUPAC Standard InChI is InChI=1S/CF2N2/c2-1(3)4-5-1 . The CAS Registry Number is 693-85-6 .


Molecular Structure Analysis

The molecular structure of 3H-Diazirine, 3,3-difluoro- is available as a 2D Mol file . The IUPAC Standard InChIKey is FADBWTVPDJZQOE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-Diazirine, 3,3-difluoro- include a molecular weight of 78.0209 . The IUPAC Standard InChI is InChI=1S/CF2N2/c2-1(3)4-5-1 . The CAS Registry Number is 693-85-6 .

Mechanism of Action

Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation. Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond .

Safety and Hazards

According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

properties

IUPAC Name

3,3-difluorodiazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF2N2/c2-1(3)4-5-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADBWTVPDJZQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(N=N1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219357
Record name 3H-Diazirine, 3,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.021 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Diazirine, 3,3-difluoro-

CAS RN

693-85-6
Record name 3H-Diazirine, 3,3-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Diazirine, 3,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Diazirine, 3,3-difluoro-

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